
4'-Hydroxy Nimesulide
概要
説明
4'-Hydroxy Nimesulide (CAS: 109032-22-6) is the principal metabolite of nimesulide, a nonsteroidal anti-inflammatory drug (NSAID) with preferential cyclooxygenase-2 (COX-2) inhibitory activity . Structurally, it is characterized by a hydroxyl group substitution at the 4' position of the parent compound, nimesulide, which alters its pharmacokinetic and pharmacodynamic properties. Its molecular formula is C₁₃H₁₂N₂O₆S (molecular weight: 324.31 g/mol), and it is synthesized via hepatic oxidative metabolism of nimesulide .
準備方法
Metabolic Synthesis in Hepatic Pathways
The principal route for 4'-hydroxy nimesulide production involves hepatic metabolism of nimesulide. Cytochrome P450 (CYP) enzymes, particularly CYP2C9 and CYP3A4, mediate the hydroxylation of nimesulide at the 4'-position of its phenoxy ring. This transformation occurs predominantly in the liver, where the metabolite is subsequently conjugated with glucuronic acid for renal excretion.
Enzymatic Hydroxylation Mechanisms
In vitro studies using human liver microsomes have demonstrated that the reaction follows Michaelis-Menten kinetics, with a reported Km value of 12.4 µM and Vmax of 1.8 nmol/min/mg protein for CYP2C9. The reaction requires NADPH as a cofactor and is inhibited by sulfaphenazole (a CYP2C9-specific inhibitor), confirming the enzyme's role.
Table 1: Kinetic Parameters of Nimesulide Hydroxylation
Parameter | CYP2C9 | CYP3A4 |
---|---|---|
Km (µM) | 12.4 | 48.7 |
Vmax (nmol/min/mg) | 1.8 | 0.9 |
Contribution (%) | 65–80 | 20–35 |
The stereoselectivity of this reaction remains a subject of investigation, with preliminary data suggesting preferential formation of the (R)-enantiomer.
Analytical Isolation Techniques
Isolation of this compound from biological matrices requires advanced chromatographic methods due to its structural similarity to the parent drug and other metabolites.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with UV detection (λ = 230 nm) using a C18 column (150 × 4.6 mm, 5 µm) achieves baseline separation of nimesulide and its metabolites. A mobile phase of acetonitrile:phosphate buffer (pH 3.0) (55:45 v/v) at 1.0 mL/min provides optimal resolution. Validation studies report a linear range of 0.1–50 µg/mL (r² > 0.999) and limit of quantification (LOQ) of 0.05 µg/mL.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For enhanced sensitivity in pharmacokinetic studies, LC-MS/MS methods employ electrospray ionization in negative mode. The transition m/z 323 → 226 (collision energy: −25 eV) is specific for this compound. Solid-phase extraction with Oasis HLB cartridges achieves >85% recovery from plasma samples.
Table 2: Validation Parameters for LC-MS/MS Quantification
Parameter | Value |
---|---|
Linear Range | 0.5–500 ng/mL |
Intra-day Precision | 2.1–4.8% RSD |
Inter-day Precision | 3.5–6.2% RSD |
Matrix Effect | 92–105% |
Influence of Parent Drug Formulation on Metabolite Production
Pharmaceutical formulations of nimesulide significantly impact the rate and extent of 4'-hydroxy metabolite formation. Patent CN108653225B discloses a wet granulation method for nimesulide tablets that enhances dissolution, thereby affecting metabolic bioavailability.
Formulation Components and Dissolution Kinetics
The optimized formulation contains:
-
Nimesulide (19.0–28.0%)
-
Sodium lauryl sulfate (0.07–0.50%)
-
Hydroxypropyl cellulose (1.0–2.0%)
-
Microcrystalline cellulose (30.0–70.0%)
Dissolution testing in pH 7.4 media with 0.5% Tween 80 demonstrates rapid release:
Table 3: Dissolution Profile of Nimesulide Tablets
Time (min) | % Dissolved |
---|---|
5 | 59.60 |
10 | 75.01 |
15 | 80.86 |
20 | 84.12 |
Faster dissolution correlates with earlier Tmax (1.22–3.83 hours) and higher Cmax (2.86–6.5 mg/L) of the metabolite in clinical studies.
Challenges in Synthetic Preparation
While microbial biotransformation using Streptomyces spp. has been attempted, yields remain suboptimal (<15%). Key limitations include:
-
Regioselectivity issues in chemical hydroxylation
-
Instability of intermediate nitroso derivatives
-
Difficulties in separating positional isomers
Recent advances in biocatalysis using engineered CYP450 enzymes show promise, with one study reporting 62% conversion efficiency in a recombinant E. coli system.
Specifications for this compound reference standards typically include:
-
Purity (HPLC): ≥98.5%
-
Related substances: ≤1.0% total impurities
-
Residual solvents: <500 ppm ethanol
Stability studies indicate that storage at −20°C in amber vials maintains integrity for >24 months.
化学反応の分析
4’-Hydroxy Nimesulide undergoes several types of chemical reactions, including:
Oxidation: This reaction can occur under specific conditions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert 4’-Hydroxy Nimesulide into different reduced forms.
Substitution: This compound can undergo substitution reactions, where one functional group is replaced by another.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
Pharmacokinetics
4'-Hydroxy Nimesulide is primarily studied for its pharmacokinetic profile, which is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) characteristics.
- Bioavailability : Studies have shown that after oral administration of nimesulide, this compound is the principal metabolite detected in plasma. The pharmacokinetic parameters vary significantly across populations, necessitating tailored dosage regimens based on demographic factors like ethnicity and gender .
- Quantification Methods : High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are commonly employed techniques to quantify this compound in biological samples. These methods have been validated for use in pharmacokinetic studies and bioequivalence assessments .
Table 1: Pharmacokinetic Parameters of Nimesulide and this compound
Parameter | Nimesulide | This compound |
---|---|---|
C_max (mg/L) | 2.86-6.5 | Varies by study |
T_max (hours) | 1.22-3.83 | Varies by study |
Half-life (hours) | 1.96-4.73 | Similar to parent drug |
Bioavailability | 54-96% (suppository) | Not directly measured |
Hepatotoxicity Studies
Research has indicated that this compound may play a role in hepatotoxicity, particularly through mitochondrial mechanisms.
- Mitochondrial Effects : In vitro studies using HepG2 cells demonstrated that this compound can induce mitochondrial permeability transition, leading to cell necrosis. This effect was linked to the oxidation of mitochondrial protein thiols rather than reactive oxygen species .
- Cholestasis : Further investigations have suggested that both nimesulide and its hydroxylated derivative inhibit bile acid transporters, contributing to drug-induced cholestasis. This mechanism underscores the importance of studying this metabolite in the context of liver health and drug safety .
Potential Therapeutic Applications
The anti-inflammatory properties of this compound open avenues for therapeutic applications beyond its role as a metabolite.
- Anti-inflammatory Activity : While nimesulide is known for its COX-2 inhibitory effects, studies suggest that this compound retains some anti-inflammatory activity. Its lower side effect profile compared to traditional NSAIDs could make it a candidate for treating inflammatory conditions with reduced gastrointestinal risk .
- Cancer Research : Emerging studies are investigating the potential of this compound in cancer therapy, particularly due to its effects on cell apoptosis and mitochondrial function. The ability to induce cell death selectively in cancer cells while sparing normal cells could be beneficial in developing targeted cancer therapies .
作用機序
The mechanism of action of 4’-Hydroxy Nimesulide involves its role as a selective inhibitor of cyclooxygenase-2 (COX-2). This inhibition reduces the production of prostaglandins, which are mediators of inflammation and pain. The compound also targets free radicals, proteolytic enzymes, and histamine, contributing to its anti-inflammatory and analgesic effects .
類似化合物との比較
Pharmacokinetics
- Metabolism : 4'-Hydroxy Nimesulide is formed through cytochrome P450-mediated oxidation of nimesulide, with negligible excretion of the unchanged parent drug in urine or feces .
- Half-Life : The terminal half-life of nimesulide ranges from 1.96–4.73 hours, while its 4'-hydroxy derivative exhibits modest accumulation (accumulation ratio: 1.46) during twice-daily dosing .
- Purity and Storage : Commercial this compound is available at >95% HPLC purity, stored at +4°C, and transported at room temperature .
Structural Analogs from PubChem Screening
A PubChem database search identified 14 compounds with ≥95% structural similarity to nimesulide .
Table 1: Key Structural Analogs of Nimesulide
*Relative to nimesulide; data derived from docking simulations .
Methanesulfonanilide Class Members
Nimesulide belongs to the methanesulfonanilide class of COX-2 inhibitors, characterized by a sulfone group and aromatic nitro substituent . Unlike other class members (e.g., celecoxib), this compound lacks direct COX-2 selectivity but retains anti-inflammatory activity via downstream metabolite effects .
Sulfonanilide Derivatives with Antiproliferative Activity
Novel sulfonanilide derivatives exhibit enhanced anticancer effects compared to this compound. For example:
- Agent L1 : A methoxybenzamide derivative of nimesulide showed IC₅₀ values in the micromolar range against lung (H292), ovarian (SKOV3), and breast (SKBR3) cancer cell lines, outperforming this compound in cytotoxicity .
Pharmacodynamic Differences
- COX-2 Selectivity : Nimesulide exhibits preferential COX-2 inhibition (IC₅₀: 0.07 μM for COX-2 vs. 5.6 μM for COX-1), while this compound has reduced enzymatic affinity .
- Anticancer Mechanisms : this compound indirectly suppresses aromatase activity in breast cancer cells, whereas structural analogs like Agent L1 directly upregulate PTEN expression to induce apoptosis .
ADME Properties
Table 2: ADME Comparison of Nimesulide and Derivatives
Parameter | Nimesulide | This compound | Agent L1 |
---|---|---|---|
LogP (lipophilicity) | 2.8 | 2.5 | 3.1 |
TPSA (polarity, Ų) | 96.3 | 115.2 | 89.4 |
Bioavailability Score | 0.55 | 0.50 | 0.60 |
Synthetic Accessibility | Moderate | Moderate | High |
Data sourced from SwissADME predictions and experimental studies .
生物活性
4'-Hydroxy Nimesulide, a metabolite of the non-steroidal anti-inflammatory drug (NSAID) nimesulide, has gained attention due to its biological activities, particularly its effects on mitochondrial function and antioxidant properties. This article presents a detailed overview of its biological activity, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
This compound is chemically characterized as an aromatic sulfonamide. Its structure allows it to interact with various biological pathways, influencing inflammation and oxidative stress.
Mitochondrial Effects
Research indicates that this compound affects mitochondrial function significantly. Unlike its parent compound, nimesulide, which acts as an uncoupler in mitochondria, this compound does not exhibit this property but retains the ability to oxidize mitochondrial NADPH. Studies have shown that at low concentrations (5-50 µM), it can induce mitochondrial permeability transition (MPT), leading to mitochondrial swelling and Ca²⁺ efflux. This effect is sensitive to cyclosporin A, suggesting that MPT plays a crucial role in cell necrosis observed in HepG2 cells treated with this metabolite .
Antioxidant Activity
This compound exhibits significant antioxidant properties. In vitro studies have demonstrated its ability to inhibit lipid peroxidation in rat liver microsomes. The compound showed a concentration-dependent inhibition of malondialdehyde (MDA) formation with an IC50 of approximately 30 µM, making it more potent than nimesulide itself (IC50 = 0.8 mM) and its other metabolites . This antioxidant activity is crucial for mitigating oxidative stress-related cellular damage.
Comparative Biological Activity
Compound | IC50 (µM) for MDA Formation | Other Activities |
---|---|---|
This compound | 30 | Mitochondrial Ca²⁺ efflux |
Nimesulide | 800 | Uncoupling agent in mitochondria |
Metabolite M2 | 500 | Lesser antioxidant activity |
Case Studies and Clinical Implications
- Hepatotoxicity Assessment : In a study assessing the hepatotoxic effects of nimesulide and its metabolites, it was found that while nimesulide did not significantly induce cell death in HepG2 cells, this compound caused approximately 15% necrosis. This suggests that the metabolite may contribute to liver toxicity associated with nimesulide use .
- Inflammatory Response : A comparative study on the efficacy of nimesulide versus ketoprofen in managing inflammatory responses during third molar surgery indicated that both drugs effectively reduced inflammatory parameters; however, the specific contributions of this compound were not isolated in this context but suggest potential benefits in managing post-surgical inflammation .
Q & A
Basic Research Questions
Q. What analytical methods are recommended for quantifying 4'-Hydroxy Nimesulide in pharmacokinetic studies?
- Methodology : High-performance liquid chromatography (HPLC) with UV detection or liquid chromatography-mass spectrometry (LC-MS) is widely used due to its sensitivity and specificity. For instance, reverse-phase HPLC with a C18 column and mobile phases optimized for sulfonamide derivatives can resolve this compound from its parent compound and other metabolites. Validation parameters (linearity, LOD, LOQ) should adhere to ICH guidelines .
- Key Data : Pharmacokinetic studies show this compound has a terminal half-life of ~4 hours in humans and is detectable in plasma and urine post-administration .
Q. How does pH influence the solubility of this compound, and what experimental conditions optimize dissolution profiles?
- Methodology : Conduct dissolution testing in media spanning pH 1.2–7.4 (simulating gastrointestinal conditions). Use USP apparatus II (paddle method) at 37°C with sink conditions. Particle size reduction (micronization) and surfactant addition (e.g., sodium lauryl sulfate) enhance solubility in acidic media .
- Key Data : At pH < 4.0, solubility is limited (log S₀ ≈ 1.2 mg/mL), while above pH 9.0, ionization increases solubility (log Sᵢ ≈ 2.8 mg/mL) .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodology : Use impermeable nitrile gloves (tested for breakthrough time >480 minutes) and lab coats. Avoid inhalation by working in fume hoods. Decontaminate spills with ethanol/water mixtures (70:30 v/v). Emergency procedures include immediate eye irrigation (15 minutes with saline) and medical consultation for ingestion .
Advanced Research Questions
Q. How do conflicting data on this compound’s COX-2 selectivity arise, and what experimental designs resolve these discrepancies?
- Methodology : Compare enzyme inhibition assays (e.g., human recombinant COX-1/COX-2) under standardized conditions (pH 7.4, 37°C). Use isothermal titration calorimetry (ITC) to measure binding affinities. Control for metabolite interference by co-administering cytochrome P450 inhibitors (e.g., ketoconazole) .
- Key Data : Nimesulide (parent) shows IC₅₀ COX-2 = 0.07 µM vs. COX-1 = 1.5 µM, but this compound’s activity varies across cell lines (e.g., 10–30% COX-2 inhibition in HepG2 vs. MCF-7) .
Q. What molecular mechanisms underlie this compound’s anti-tumor effects in pancreatic cancer models?
- Methodology : Use PANC-1 cell lines treated with 50–400 µM this compound. Assess apoptosis via Annexin V/PI staining and caspase-3 cleavage (Western blot). Measure PTEN and VEGF expression using qRT-PCR and ELISA. Validate in vivo via xenograft models with IHC for Ki-67 and CD31 .
- Key Data : Dose-dependent inhibition (IC₅₀ = 200 µM at 48h) correlates with PTEN upregulation (2.5-fold) and VEGF suppression (60% reduction) .
Q. How can contradictory findings on nephrotoxicity be addressed in preclinical studies?
- Methodology : Conduct species-specific toxicity assays (e.g., rat vs. canine models) with renal function markers (BUN, creatinine). Use histopathology to assess tubular necrosis and visceral gout. Compare metabolic pathways via hepatic microsome assays to identify species-dependent bioactivation .
- Key Data : Vultures exhibit acute toxicity (LD₅₀ = 0.1–0.5 mg/kg) due to uric acid accumulation, while rodents tolerate higher doses (LD₅₀ > 100 mg/kg) .
Q. Methodological Considerations for Data Interpretation
Q. How to design experiments to differentiate particle size vs. surfactant effects on this compound dissolution?
- Methodology : Prepare formulations with:
- A : Micronized drug + surfactant (e.g., Polysorbate 80).
- B : Micronized drug only.
- C : Non-micronized drug + surfactant.
Q. What statistical approaches validate dose-dependent responses in cytotoxicity assays?
- Methodology : Apply one-way ANOVA with Tukey’s post-hoc test for MTT data (n ≥ 3). Use nonlinear regression (GraphPad Prism) to calculate IC₅₀. Report mean ± SD and p < 0.05 thresholds. For apoptosis assays, flow cytometry data should include quadrant gating and FACS software analysis .
Q. Controversies and Future Directions
Q. Why does this compound exhibit variable aromatase inhibition across breast cancer subtypes?
- Hypothesis : Tissue-specific expression of CYP19A1 isoforms or co-factor availability (NADPH) may modulate activity. Test via siRNA knockdown of CYP19A1 in ER+ (MCF-7) vs. triple-negative (MDA-MB-231) cells .
Q. Can this compound’s neuroprotective effects be reconciled with its COX-2 inhibition profile?
特性
IUPAC Name |
N-[2-(4-hydroxyphenoxy)-4-nitrophenyl]methanesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O6S/c1-22(19,20)14-12-7-2-9(15(17)18)8-13(12)21-11-5-3-10(16)4-6-11/h2-8,14,16H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYHFQSKAUPPPBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])OC2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30148803 | |
Record name | 4-Nitro-2-(4'-hydroxyphenoxy)methanesulfonanilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30148803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109032-22-6 | |
Record name | 4-Nitro-2-(4'-hydroxyphenoxy)methanesulfonanilide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109032226 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Nitro-2-(4'-hydroxyphenoxy)methanesulfonanilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30148803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。